molecular formula C23H14IN3O5 B12640327 Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-

Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-

Cat. No.: B12640327
M. Wt: 539.3 g/mol
InChI Key: MILASULEORRJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1237744-39-6) is a quinazolinone derivative featuring a 6-iodo substitution, a (1E)-4-nitrostyryl group at position 2, and a benzoic acid moiety at position 4 of the quinazolinone core. Its molecular formula is C₃₃H₁₄IN₃O₅, with a molecular weight of 539.3 g/mol (calculated from the formula) . Synthesized via condensation reactions (similar to methods described for analogous compounds in ), it exhibits biological activity as a cytochrome b inhibitor, targeting the ubiquinol-binding site in mitochondrial Complex III to disrupt electron transport . It is also marketed as a biochemical tool (e.g., QNZ-46) for studying neurodegenerative pathways .

Properties

Molecular Formula

C23H14IN3O5

Molecular Weight

539.3 g/mol

IUPAC Name

4-[6-iodo-2-[2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid

InChI

InChI=1S/C23H14IN3O5/c24-16-6-11-20-19(13-16)22(28)26(17-9-4-15(5-10-17)23(29)30)21(25-20)12-3-14-1-7-18(8-2-14)27(31)32/h1-13H,(H,29,30)

InChI Key

MILASULEORRJGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinazolinone core, followed by the introduction of the iodo group and the nitrophenyl ethenyl group. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the iodo and nitrophenyl groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazolinone Family

4-[6-Methoxy-2-[(1E)-2-(3-Nitrophenyl)Ethenyl]-4-Oxo-3(4H)-Quinazolinyl]-Benzoic Acid (CAS: 1237744-13-6)
  • Structure : Methoxy group at position 6; 3-nitrophenylethenyl at position 2.
  • Molecular Weight : 443.41 g/mol (C₂₄H₁₇N₃O₆).
  • Activity : Acts as an NMDA receptor antagonist (marketed as NMDA Antagonist VIII), indicating substituent-dependent target specificity .
2-(6,8-Dibromo-2-Methyl-4-Oxo-3(4H)-Quinazolinyl)Benzoic Acid (CAS: 167699-25-4)
  • Structure: Dibromo and methyl substitutions on the quinazolinone ring.
  • Molecular Weight : 438.07 g/mol (C₁₆H₁₀Br₂N₂O₃).
BDM-19 (CAS: 500273-31-4)
  • Structure : 3-Methylstyryl group at position 2; lacks nitro and iodine.
  • Molecular Weight : 508.31 g/mol (C₂₄H₁₇IN₂O₃).
  • Activity: Reported as a Bax dimer modulator, highlighting functional versatility of quinazolinone scaffolds .
  • Key Difference : The 3-methylstyryl group may enhance membrane permeability but reduce polarity compared to the 4-nitrostyryl group .

Non-Quinazolinone Analogues with Benzoic Acid Moieties

SS5: 4-{2-[4-Nitrophenyl]-4-Oxo-1,3-Thiazolidin-3-yl}Benzoic Acid
  • Structure: Thiazolidinone core instead of quinazolinone.
  • Activity : Antifungal activity against Candida albicans .
  • Key Difference: The thiazolidinone ring’s smaller size and sulfur atom alter binding kinetics compared to quinazolinones .
SS1: 4-[3-Chloro-2-(4-Dimethylaminophenyl)-4-Oxoazetidin-1-yl]Benzoic Acid
  • Structure: Azetidinone core with dimethylaminophenyl and chloro substituents.
  • Activity : Potent against Staphylococcus aureus (Gram-positive bacteria) .
  • Key Difference: The azetidinone ring’s strain and basic dimethylamino group enhance antibacterial specificity but reduce mitochondrial targeting .

Key Findings from Research

Substituent Impact :

  • The 4-nitrostyryl group enhances π-π interactions with aromatic residues in cytochrome b, critical for inhibitory activity .
  • Iodine at position 6 increases molecular weight and may improve binding affinity through halogen bonding .
  • Methoxy groups (e.g., in 1237744-13-6) reduce steric hindrance, favoring receptor antagonism over enzyme inhibition .

Core Structure Influence: Quinazolinones generally exhibit broader bioactivity (e.g., antimicrobial, anticancer) compared to azetidinones or thiazolidinones, likely due to their planar structure and hydrogen-bonding capacity .

Therapeutic Potential: The target compound’s mitochondrial targeting suggests utility in neurodegenerative disease models, whereas analogues like SS1 and SS5 are better suited for infectious disease research .

Biological Activity

Proteasome and Cathepsin Activation

One of the most significant biological activities of this compound is its ability to promote protein degradation systems. Studies have shown that benzoic acid derivatives, including our compound of interest, can induce the activity of proteasomes and cathepsins .

Proteasomal Activity

The compound demonstrates a notable ability to enhance proteasomal activity, particularly the chymotrypsin-like (CT-L/LLVY) and caspase-like (C-L/LLE) activities. At a concentration of 5 μM, it significantly increases these enzymatic activities . The chymotrypsin-like activity, which is rate-limiting for protein breakdown, shows the highest level of activation.

Cathepsin Activation

In addition to proteasomal activation, the compound also exhibits the ability to activate cathepsins B and L. This dual activation of both proteasomes and cathepsins suggests a potent role in promoting cellular protein degradation pathways .

Comparison with Related Compounds

To better understand the biological activity of Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-, it's useful to compare it with structurally similar compounds:

CompoundProteasome ActivationCathepsin Activation
Compound 1 (Our compound)HighModerate
Compound 2 (Similar, but without iodo group)LowLow
Compound 3 (Mono-halogenated benzoic acid derivative)HighHigh
Compound 4 (Similar quinazolinone)ModerateLow

This comparison highlights the importance of the iodo group and the quinazolinone structure in determining the biological activity of the compound .

Potential Therapeutic Applications

Given its ability to modulate protein degradation pathways, Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- shows promise in several therapeutic areas:

  • Neurodegenerative Disorders: The compound's ability to enhance protein degradation could be beneficial in diseases characterized by protein aggregation, such as Alzheimer's or Parkinson's disease .
  • Cancer Research: Many quinazolinone derivatives have shown anticancer properties. The compound's structural similarity to known anticancer agents suggests potential applications in this field .
  • Inflammatory Conditions: The modulation of protein degradation pathways could have implications in managing inflammatory disorders .

The biological activity of Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- is likely due to its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the iodo group and the nitrophenyl ethenyl moiety may enhance its binding affinity and specificity towards these targets.

Future Research Directions

While the current research provides valuable insights into the biological activity of Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-, several areas warrant further investigation:

  • Detailed structure-activity relationship studies to understand the role of each functional group in its biological activity.
  • In vivo studies to assess its efficacy and safety in animal models of relevant diseases.
  • Investigation of its potential synergistic effects with other therapeutic agents.
  • Exploration of its effects on other cellular pathways beyond protein degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.